molecular formula C9H14BrClN2O2S2 B1375985 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride CAS No. 1365836-42-5

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride

Cat. No.: B1375985
CAS No.: 1365836-42-5
M. Wt: 361.7 g/mol
InChI Key: NAIUYTSNCURJQJ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride is a synthetic organic compound characterized by the presence of a brominated thiophene ring and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Formation of Diazepane Ring: The sulfonylated intermediate is reacted with 1,4-diazepane under basic conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.

    Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism by which 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmitter release or receptor activation, thereby affecting neuronal function.

Comparison with Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)sulfonyl]piperazine hydrochloride
  • 1-[(5-Bromothiophen-2-yl)sulfonyl]morpholine hydrochloride

Comparison:

  • Structural Differences: While these compounds share the bromothiophene sulfonyl moiety, they differ in the nature of the heterocyclic ring (diazepane vs. piperazine vs. morpholine).
  • Unique Properties: 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride is unique due to the presence of the diazepane ring, which may confer distinct pharmacological properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S2.ClH/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12;/h2-3,11H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIUYTSNCURJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride
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